MU1742

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

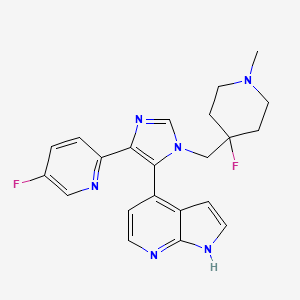

C22H22F2N6 |

|---|---|

分子量 |

408.4 g/mol |

IUPAC 名称 |

4-[3-[(4-fluoro-1-methylpiperidin-4-yl)methyl]-5-(5-fluoropyridin-2-yl)imidazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C22H22F2N6/c1-29-10-6-22(24,7-11-29)13-30-14-28-19(18-3-2-15(23)12-27-18)20(30)16-4-8-25-21-17(16)5-9-26-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,25,26) |

InChI 键 |

SWOIFXHMBKFCRM-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)(CN2C=NC(=C2C3=C4C=CNC4=NC=C3)C5=NC=C(C=C5)F)F |

产品来源 |

United States |

Foundational & Exploratory

MU1742: A Technical Guide to its Mechanism of Action as a Selective CK1δ/ε Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

MU1742 is a potent and selective chemical probe for Casein Kinase 1 (CK1) isoforms δ and ε (CK1δ/ε).[1][2] At higher concentrations, it also demonstrates inhibitory activity against CK1α.[2][3] This document provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and provides comprehensive experimental protocols for its characterization.

Core Mechanism of Action: Selective Inhibition of CK1δ/ε

This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Its selectivity has been rigorously profiled against a broad panel of kinases, demonstrating a high degree of specificity for the CK1 family.[1][2] The inhibition of CK1δ/ε by this compound has significant downstream effects on key cellular signaling pathways, most notably the Wnt signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency, cellular target engagement, and pharmacokinetic properties of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| CK1δ | 6.1 |

| CK1ε | 27.7 |

| CK1α1 | 7.2 |

| CK1α1L | 520 |

Data from kinome-wide screening performed by Reaction Biology at an ATP concentration of 10 µM.[2]

Table 2: Cellular Target Engagement (NanoBRET Assay in HEK293 cells)

| Target | EC50 (nM) |

| CK1δ | 47 |

| CK1ε | 220 |

| CK1α1 | 3500 |

This data indicates strong cellular potency for CK1δ and CK1ε, with significantly weaker activity against CK1α in a cellular context.[2]

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Bioavailability (F) | 57% |

| Recommended Dose (PO) | 20-100 mg/kg |

Pharmacokinetic studies in mice demonstrate good oral bioavailability, making this compound suitable for in vivo experiments.[1][2]

Signaling Pathway Modulation: The Wnt Pathway

A primary consequence of CK1δ/ε inhibition by this compound is the modulation of the canonical Wnt signaling pathway. CK1δ/ε are known to phosphorylate key components of this pathway, including Dishevelled (DVL) proteins.

By inhibiting CK1δ/ε, this compound prevents the phosphorylation of DVL3. This event can be observed as a mobility shift on a Western blot.[1] The altered phosphorylation status of DVL proteins impacts the stability of β-catenin, a central effector of the Wnt pathway. Inhibition of CK1α at higher concentrations of this compound can lead to the stabilization of β-catenin.[2]

Figure 1: Simplified Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol is based on the assays performed by Reaction Biology.

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the specific CK1 isoform (e.g., CK1δ, 15 nM), a suitable substrate (e.g., a generic kinase substrate peptide), and ATP (10 µM) in a kinase buffer.

-

Add this compound at varying concentrations.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This is typically done using a mobility shift assay or by measuring the incorporation of radiolabeled phosphate.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to a DMSO control.

-

Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for DVL3 Phosphorylation

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for DVL3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The phosphorylation of DVL3 will result in a slower migrating band.

-

Figure 2: General workflow for Western blot analysis of DVL3 phosphorylation.

TOPFlash Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with a TOPFlash luciferase reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After transfection, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the pathway, in the presence of varying concentrations of this compound or a vehicle control.

-

-

Luciferase Assay:

-

After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

In Vivo Studies in Mice

-

Animal Husbandry:

-

Use an appropriate mouse strain (e.g., C57BL/6).

-

House the animals in a controlled environment with ad libitum access to food and water.

-

-

Formulation and Administration:

-

Formulate this compound as a dihydrochloride (B599025) salt in a suitable vehicle for oral administration (e.g., in water or a specific formulation buffer).

-

Administer this compound via oral gavage at the desired dose (e.g., 100 mg/kg).

-

-

Tissue Collection and Analysis:

Conclusion

This compound is a valuable research tool for investigating the biological roles of CK1δ and CK1ε. Its high potency, selectivity, and favorable in vivo properties make it suitable for a wide range of biochemical and cellular assays, as well as for studies in animal models. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.

References

- 1. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]

- 3. transfera.cz [transfera.cz]

understanding the selectivity profile of MU1742

An In-depth Technical Guide to the Selectivity Profile of MU1742 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and highly selective chemical probe developed for the study of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Developed in a collaboration between the Structural Genomics Consortium (SGC) and researchers at Masaryk University, this compound serves as a critical tool for investigating the roles of these kinases in various cellular processes.[1][2] CK1 isoforms are serine/threonine kinases that regulate numerous signaling pathways, including Wnt, Hedgehog, and Hippo, making them significant in areas like development, homeostasis, and cell proliferation.[2] this compound exhibits excellent kinome-wide selectivity, high potency both in vitro and in cellular assays, and a pharmacokinetic profile suitable for in vivo studies in mice.[1][2][3] This guide provides a comprehensive overview of its selectivity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.

Selectivity Profile of this compound

The selectivity of this compound is a key feature that makes it a valuable research tool. Its profile has been primarily characterized through extensive kinome-wide screening and specific in vitro inhibition assays.

Kinome-wide Screening

A comprehensive kinome-wide screening was conducted by Reaction Biology to assess the selectivity of this compound.[1][4] The compound was tested at a concentration of 1 µM against a panel of 415 different protein kinases. The results demonstrated exceptional selectivity, with strong inhibition observed only for CK1 isoforms.[1][4] No significant off-target kinases were identified below a residual activity threshold of 40%.[1][4]

| Parameter | Value/Description | Source |

| Screening Panel | 415 Protein Kinases | Reaction Biology[1][4] |

| Compound Concentration | 1 µM | [1][4][5] |

| Result | Only CK1 kinases were strongly inhibited. | [1][4] |

| Off-Target Threshold | No off-targets observed with <40% residual activity. | [1][4] |

In Vitro Potency (IC50)

The in vitro potency of this compound was further quantified by determining its IC50 values against several CK1 isoforms. These assays, also performed by Reaction Biology at an ATP concentration of 10 mM, confirmed its high potency, particularly against CK1δ, CK1α, and CK1ε.[1]

| Target Kinase | IC50 (nM) |

| CK1δ | 6.0 or 6.1[4] |

| CK1α | 7.0 or 7.2[4] |

| CK1ε | 27.7[4] or 28 |

| CK1α1L | 520[4] |

Note: Minor variations in reported IC50 values exist between sources.

At higher concentrations, this compound is also capable of inhibiting CK1α, making it a valuable tool for studying this isoform as well.[2][6] The compound does not inhibit CK1γ isoforms.[4] p38α, a common off-target for many CK1 inhibitors, was not significantly inhibited by this compound.[1]

Mechanism of Action & Cellular Effects

Casein Kinase 1 isoforms are integral components of the canonical Wnt/β-catenin signaling pathway, where CK1α, in particular, acts as a negative regulator by promoting the degradation of β-catenin.[7] this compound's inhibition of CK1δ/ε has been shown to affect the phosphorylation of Dishevelled-3 (DVL3), a key component of the Wnt pathway.[1] This modulation of Wnt signaling has been confirmed using a TopFlash reporter system.[1]

In vivo, orally administered this compound has been shown to inhibit the CK1δ/ε-dependent phosphorylation of DVL3 in mouse lung tissue, confirming its target engagement in a physiological context.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of selectivity data. The following sections outline the key experimental protocols used to characterize this compound.

Kinome-wide Selectivity Screening

This assay provides a broad overview of a compound's interaction with the human kinome.

-

Provider: Reaction Biology Corp.

-

Objective: To determine the selectivity of this compound against a large panel of kinases.

-

Methodology:

-

This compound is prepared at a final concentration of 1 µM.[1][4]

-

The compound is incubated with a panel of 415 purified, active human protein kinases.

-

ATP is added to initiate the kinase reaction (e.g., at a concentration of 10 mM).[1]

-

The kinase activity is measured, typically via radiometric assay (³³P-ATP) or fluorescence-based methods, by quantifying the phosphorylation of a specific substrate.

-

The residual kinase activity in the presence of this compound is calculated as a percentage of the activity of a vehicle control (e.g., DMSO).

-

Inhibition is considered significant if the residual activity falls below a predefined threshold, such as 40%.[1][4]

-

In Vitro IC50 Determination

This experiment quantifies the potency of an inhibitor.

-

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of specific CK1 isoforms.

-

Methodology:

-

A series of dilutions of this compound are prepared.

-

Each concentration is incubated with a specific purified kinase (e.g., CK1δ, CK1ε) and its substrate.

-

The kinase reaction is initiated by the addition of a fixed concentration of ATP (10 mM).[1]

-

Kinase activity is measured for each inhibitor concentration.

-

The data are plotted as percent inhibition versus log[inhibitor concentration].

-

The IC50 value is calculated by fitting the data to a dose-response curve.

-

NanoBRET™ Target Engagement Assay

This cellular assay confirms that the compound can bind to its intended target within a live cell.[7]

-

Objective: To quantitatively assess the binding of this compound to CK1 isoforms in intact cells.

-

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor).[7] An inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.[7]

-

Methodology:

-

Cells (e.g., HEK293) are transfected with a plasmid encoding the target kinase (e.g., CK1α) fused to a NanoLuc® tag.

-

The cells are incubated with the fluorescent energy transfer tracer.

-

Varying concentrations of this compound are added to the cells.

-

The NanoLuc® substrate is added, and both donor (luciferase) and acceptor (tracer) emissions are measured.

-

The BRET ratio is calculated. A decrease in the BRET ratio indicates displacement of the tracer by this compound, confirming target engagement.

-

Western Blot for DVL3 Phosphorylation

This assay measures the functional downstream effect of CK1δ/ε inhibition in cells.

-

Objective: To evaluate the effect of this compound on the phosphorylation of DVL3.[1]

-

Methodology:

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

After incubation, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE. DVL3 that is phosphorylated exhibits a characteristic mobility shift, migrating slower than the unphosphorylated form.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for DVL3.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using chemiluminescence, and the band shift is analyzed to determine the extent of DVL3 phosphorylation.

-

Conclusion

This compound is a well-characterized chemical probe with a highly selective inhibition profile focused on CK1δ and CK1ε, and to a lesser extent, CK1α. Its minimal off-target activity, as demonstrated by extensive kinome screening, makes it a reliable tool for elucidating the specific functions of these kinases. The combination of high in vitro potency, confirmed cellular target engagement, and suitability for in vivo applications establishes this compound as a gold-standard reagent for researchers in cell signaling, cancer biology, and drug development.[1][2]

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]

- 3. medkoo.com [medkoo.com]

- 4. eubopen.org [eubopen.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. researchgate.net [researchgate.net]

- 7. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MU1742 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical probe MU1742 and its function as a modulator of the Wnt signaling pathway. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), key positive regulators of Wnt signaling.[1] This document details the mechanism of action of this compound, presents its quantitative biochemical data, and provides comprehensive experimental protocols for studying its effects.

Introduction to this compound

This compound is a chemical probe developed for the specific inhibition of CK1δ and CK1ε protein kinases.[1][2] These kinases are integral components of the Wnt signaling cascade, playing a crucial role in the phosphorylation of Dishevelled (DVL) proteins, which is a critical step in the propagation of the Wnt signal.[3] By selectively targeting CK1δ and CK1ε, this compound allows for the precise dissection of their roles in both canonical and non-canonical Wnt signaling pathways. The probe exhibits excellent kinome-wide selectivity and is suitable for both in vitro and in vivo studies.[1][2]

Mechanism of Action

In the canonical Wnt signaling pathway, the binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the recruitment of the destruction complex, which includes Axin, APC, GSK3β, and CK1. Within this complex, CK1δ/ε phosphorylates DVL, leading to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.

This compound exerts its effect by directly inhibiting the kinase activity of CK1δ and CK1ε. This inhibition prevents the phosphorylation of DVL, leading to the destabilization of β-catenin and the subsequent downregulation of Wnt target gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target Kinase | IC50 (nM) |

| CK1δ | 6 |

| CK1α | 7 |

| CK1ε | 28 |

Data sourced from Tocris Bioscience.

Table 2: Recommended Concentrations for Cellular Assays

| Assay Type | Recommended Concentration |

| General Cell-Based Assays | < 5 µM |

Data sourced from EUbOPEN.[3]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the effects of this compound on the Wnt signaling pathway.

TOPFlash Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.

Objective: To quantify the inhibitory effect of this compound on Wnt-induced TCF/LEF transcriptional activity.

Cell Line: HEK293T cells.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000 or TransIT-2020)

-

Recombinant Wnt3a protein

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 0.2 x 10^6 cells per well and incubate for 24 hours.[4]

-

Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid (100 ng/well) and Renilla plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either vehicle (DMSO) or varying concentrations of this compound.

-

Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with recombinant Wnt3a (e.g., 100 ng/mL) for 16-24 hours.[4][5]

-

Lysis and Luciferase Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated, unstimulated control.

Western Blot for DVL3 Phosphorylation

This assay is used to directly assess the effect of this compound on the phosphorylation of DVL3, a direct substrate of CK1δ/ε.

Objective: To visualize the inhibition of DVL3 phosphorylation by this compound.

Cell Line: HEK293T cells.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmids for FLAG-tagged DVL3 and CK1ε (optional, for overexpression)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-FLAG, anti-DVL3, anti-phospho-DVL (specific for the phosphorylated form, if available)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Transfection: Culture HEK293T cells and, if desired, transfect with FLAG-DVL3 and CK1ε plasmids to enhance the signal.

-

Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary antibody (e.g., anti-FLAG or anti-DVL3) overnight at 4°C. A mobility shift on the gel is indicative of DVL3 phosphorylation.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Western Blot for β-catenin Levels

This assay is used to determine the effect of this compound on the stability of β-catenin.

Objective: To measure the levels of total and active (non-phosphorylated) β-catenin following treatment with this compound.

Cell Line: HEK293T cells.

Materials:

-

As per the DVL3 Western blot protocol.

-

Primary antibodies: anti-β-catenin, anti-active-β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin).

Protocol:

-

Cell Culture and Treatment: Culture HEK293T cells and treat with Wnt3a to induce β-catenin stabilization, in the presence or absence of this compound.

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the DVL3 Western blot.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against total β-catenin, active β-catenin, and a loading control. A 1:1000 dilution for the primary β-catenin antibody is a common starting point.[7]

-

Detection: Proceed with secondary antibody incubation and ECL detection as described previously.

Chemotaxis Assay

This assay evaluates the effect of this compound on the migration of cells towards a chemoattractant, a process in which Wnt signaling can be involved.

Objective: To determine if this compound can inhibit the chemotactic migration of leukemic cells.

Cell Line: Jurkat cells (a human T lymphocyte cell line).

Materials:

-

Jurkat cells

-

RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin

-

Transwell inserts (e.g., with 5 or 8 µm pores)

-

Recombinant human CCL19 (chemoattractant)

-

This compound (dissolved in DMSO)

-

Calcein-AM or other cell viability dye for quantification

-

Plate reader with fluorescence capabilities

Protocol:

-

Cell Preparation: Culture Jurkat cells and resuspend them in serum-free RPMI at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower chamber of the Transwell plate, add RPMI containing CCL19 (e.g., 100 ng/mL).

-

In the upper chamber (the insert), add the Jurkat cell suspension.

-

Add this compound or vehicle (DMSO) to the upper and/or lower chambers as required by the experimental design.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Stain the migrated cells on the underside of the insert with Calcein-AM.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added.

Conclusion

This compound is a valuable tool for investigating the role of CK1δ and CK1ε in the Wnt signaling pathway. Its high potency and selectivity make it suitable for a range of cellular and in vivo experiments. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to further elucidate the complex mechanisms of Wnt signaling in both normal physiology and disease states.

References

- 1. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. eubopen.org [eubopen.org]

- 4. researchgate.net [researchgate.net]

- 5. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative phosphorylation map of Dishevelled 3 links phospho-signatures to biological outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of MU1742 on Hedgehog Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers and developmental disorders. Casein Kinase 1 (CK1) has emerged as a key regulator of Hh signaling, acting at multiple points to control the activity of the downstream effectors, the Gli transcription factors. MU1742 is a potent and selective chemical probe for the CK1 isoforms δ and ε (CK1δ/ε). This technical guide provides an in-depth overview of the known and anticipated effects of this compound on the Hedgehog signaling pathway, supported by experimental data and detailed protocols for investigation.

Introduction to Hedgehog Signaling and the Role of CK1

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to become active and trigger a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus to regulate the expression of Hh target genes.

Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, play a dual and context-dependent role in regulating the Hh pathway.[1][2]

-

In the absence of Hh ligand (Pathway Off): CK1, along with Protein Kinase A (PKA) and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates GLI2 and GLI3.[1] This phosphorylation primes the GLI proteins for ubiquitination and subsequent proteasomal processing into their C-terminally truncated repressor forms (GliR). GliR translocates to the nucleus and suppresses the transcription of Hh target genes.[1][3]

-

In the presence of Hh ligand (Pathway On): Upon Hh stimulation, SMO is activated and phosphorylated by kinases including CK1.[2][3][4][5] This phosphorylation is a crucial step in SMO activation. Furthermore, CK1 can phosphorylate the full-length activator forms of GLI proteins (GliA), protecting them from premature degradation and thereby sustaining Hh pathway activity.[2][6][3] Specifically, CK1δ has been identified as a positive regulator of oncogenic GLI function.[7][8]

This compound: A Potent Inhibitor of CK1δ and CK1ε

This compound is a high-quality chemical probe characterized by its excellent kinome-wide selectivity and high potency against CK1δ and CK1ε both in vitro and in cellular assays.[9] It serves as a valuable tool for dissecting the cellular functions of these kinases. A structurally related negative control compound, MU2027, is also available.

Anticipated Effects of this compound on Hedgehog Signaling

Based on the known roles of its targets, CK1δ and CK1ε, in the Hedgehog pathway, this compound is anticipated to have a bimodal effect on Hh signaling depending on the activation state of the pathway.

-

In Hh-responsive cells with basal signaling: Inhibition of CK1δ/ε by this compound is expected to decrease the phosphorylation of GLI2/3, thereby preventing their processing into repressor forms. This could paradoxically lead to a slight increase in the levels of full-length GLI proteins.

-

In cells with activated Hh signaling (e.g., ligand-stimulated or cancer cells with pathway mutations): The predominant effect of this compound is expected to be inhibitory. By inhibiting CK1δ/ε, this compound would:

Quantitative Data on CK1 Inhibition

The following tables summarize the in vitro and cellular potency of this compound against CK1 isoforms.

Table 1: In Vitro Potency of this compound against CK1 Isoforms

| Kinase | IC50 (nM) |

| CK1α1 | 7.2 |

| CK1α1L | 520 |

| CK1δ | 6.1 |

| CK1ε | 27.7 |

Data sourced from EUbOPEN.[9]

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay in HEK293 cells)

| Kinase | EC50 (nM) |

| CK1α1 | 3500 |

| CK1δ | 47 |

| CK1ε | 220 |

Data sourced from the Structural Genomics Consortium.[9]

Experimental Protocols

Gli-Luciferase Reporter Assay for Hh Pathway Inhibition

This assay is the gold standard for quantifying Hedgehog pathway activity and its inhibition by small molecules.

Materials:

-

Hh-responsive cells (e.g., Shh-LIGHT2 cells, NIH/3T3 cells)

-

Gli-responsive luciferase reporter plasmid (e.g., pGL3-Gli-luc)

-

Control plasmid with a constitutive promoter (e.g., pRL-TK Renilla luciferase)

-

Transfection reagent

-

Sonic Hedgehog (SHH) ligand or a Smoothened agonist (e.g., SAG)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

Pathway Activation and Treatment: After 24 hours, replace the medium with fresh medium containing a constant concentration of SHH or SAG to activate the Hh pathway. Concurrently, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

Western Blot Analysis of GLI Protein Levels and Phosphorylation

This protocol allows for the direct assessment of the effects of this compound on the levels and phosphorylation status of GLI proteins.

Materials:

-

Hh-responsive cells

-

Sonic Hedgehog (SHH) ligand or SAG

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against:

-

Total GLI1

-

Total GLI2

-

Total GLI3

-

Phospho-GLI antibodies (if available)

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Culture Hh-responsive cells and treat with SHH or SAG in the presence or absence of varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of total and phosphorylated GLI proteins between different treatment conditions.[11]

Visualizations

Hedgehog Signaling Pathway and the Role of CK1

References

- 1. Gli Proteins: Regulation in Development and Cancer [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Hedgehog-induced phosphorylation by CK1 sustains the activity of Ci/Gli activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonic Hedgehog Dependent Phosphorylation by CK1α and GRK2 Is Required for Ciliary Accumulation and Activation of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hedgehog-induced phosphorylation by CK1 sustains the activity of Ci/Gli activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound | Structural Genomics Consortium [thesgc.org]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Exploring the Impact of MU1742 on the Hippo Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1][2][3] The core of this pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ.[4][5] Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, have been identified as regulators of key oncogenic pathways, including the Hippo pathway.[6][7] This technical guide provides an in-depth exploration of MU1742, a potent and selective chemical probe for CK1δ and CK1ε, and its impact on the Hippo signaling cascade.[7][8] We present quantitative data on this compound's potency, detail relevant experimental protocols for investigating its effects, and visualize the complex signaling interactions using pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

The Canonical Hippo Signaling Pathway

The Hippo pathway is an evolutionarily conserved signaling cascade that plays a central role in tissue homeostasis.[4][5] In mammals, the core of the pathway consists of a kinase stack including the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2) and LATS1/2 (large tumor suppressor kinases 1 and 2), along with their respective scaffold proteins SAV1 (Salvador homolog 1) and MOB1 (MOB kinase activator 1).[1][2]

When the pathway is active, typically stimulated by signals such as high cell density, MST1/2 phosphorylates and activates LATS1/2.[1][9] Activated LATS1/2 then phosphorylates the primary downstream effectors, YAP (Yes-associated protein) and its paralog TAZ (transcriptional co-activator with PDZ-binding motif).[1][10] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately targeting them for proteasomal degradation.[4][9] This prevents YAP/TAZ from translocating to the nucleus, where they would otherwise bind to TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[2][11][12] Dysregulation leading to the inactivation of this pathway allows for the nuclear accumulation of YAP/TAZ, promoting uncontrolled cell growth and tumorigenesis.[10][13]

This compound: A Potent and Selective CK1δ/CK1ε Chemical Probe

This compound is a high-quality chemical probe characterized by its potent inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[7] It demonstrates excellent kinome-wide selectivity, making it a valuable tool for studying the specific roles of these kinases in cellular processes.[6][7] At higher concentrations, this compound is also capable of inhibiting the CK1α isoform.[8][14]

Data Presentation: Potency and Pharmacokinetics

The inhibitory activity of this compound has been quantified through both in vitro biochemical assays and cell-based target engagement studies.

Table 1: In Vitro and Cellular Potency of this compound

| Target Kinase | In Vitro IC₅₀ (nM)[6][8] | Cellular EC₅₀ (nM) (NanoBRET Assay)[8] |

|---|---|---|

| CK1δ | 6.1 | 47 |

| CK1ε | 27.7 | 220 |

| CK1α1 | 7.2 | 3500 |

| CK1α1L | 520 | Not Reported |

IC₅₀ values were determined at an ATP concentration of 10 µM. Cellular potency was assessed in intact HEK293 cells.

Table 2: Pharmacokinetic Properties of this compound in Mice [6][8]

| Parameter | Value |

|---|---|

| Administration Route | Per Oral (PO) |

| Dose | 20 mg/kg |

| Bioavailability (F) | 57% |

| In Vivo Suitability | Suitable, favorable PK profile |

A dose of 100 mg/kg was also reported as well-received in mice.[8]

Proposed Impact of this compound on the Hippo Pathway

Casein Kinase 1 (CK1) isoforms are implicated in the regulation of multiple signaling pathways crucial for development and homeostasis, including the Wnt, Hedgehog, and Hippo pathways.[6][7] While the direct phosphorylation of core Hippo components by CK1δ/ε is an area of active research, a significant mechanism of action for this compound on the Hippo pathway is likely through its modulation of pathway crosstalk, particularly with the Wnt signaling pathway.

The Wnt pathway is known to interact with and influence the Hippo pathway.[4][15] Specifically, components of the Wnt destruction complex can sequester YAP/TAZ in the cytoplasm.[15] CK1δ/ε are positive regulators of the Wnt pathway. Therefore, by inhibiting CK1δ/ε, this compound is expected to suppress Wnt signaling. This suppression can lead to an increase in the cytoplasmic pool of YAP/TAZ that is available for phosphorylation by LATS1/2, thereby activating the Hippo pathway's tumor-suppressive function. This results in decreased YAP/TAZ nuclear localization and a subsequent reduction in the transcription of pro-proliferative target genes.

Experimental Protocols

To investigate the impact of this compound on the Hippo pathway, a series of in vitro and cell-based assays are required. For cellular assays, it is recommended to use this compound at concentrations below 5 µM to ensure selectivity and avoid off-target effects.[8]

Kinase Inhibition Assay (In Vitro)

This protocol determines the direct inhibitory effect of this compound on kinase activity.

-

Reagents: Recombinant active CK1δ/ε kinase, kinase buffer, ATP, substrate peptide (e.g., a generic serine/threonine kinase substrate), this compound stock solution (in DMSO), and a kinase activity detection kit (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO (vehicle control). c. Initiate the reaction by adding a fixed concentration of ATP (e.g., 10 µM). d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP (or ADP produced) using the detection kit's instructions and a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Western Blotting for YAP/TAZ Phosphorylation and Total Protein

This method assesses changes in the phosphorylation status and total levels of key Hippo pathway proteins in cells treated with this compound.

-

Cell Culture and Treatment: a. Plate cells (e.g., HEK293A, or a cancer cell line of interest) and grow to desired confluency (e.g., 70-80%). b. Treat cells with varying concentrations of this compound (e.g., 0, 50 nM, 200 nM, 1 µM) for a specified time (e.g., 24 hours).

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate. d. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample and resolve on a 4-20% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-TAZ, anti-GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Visualize bands using a chemiluminescence detection kit and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels, and total protein to a loading control (e.g., GAPDH).

Quantitative PCR (qPCR) for YAP/TAZ Target Gene Expression

This protocol measures changes in the mRNA levels of YAP/TAZ downstream target genes.

-

Cell Treatment and RNA Extraction: a. Treat cells with this compound as described in the Western Blot protocol. b. Extract total RNA from cells using an RNeasy kit or TRIzol reagent.

-

cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, cDNA template, and primers for target genes (CTGF, CYR61) and a housekeeping gene (ACTB, GAPDH). b. Run the reaction on a real-time PCR system.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Summary and Future Directions

This compound is a well-characterized and selective inhibitor of CK1δ and CK1ε, making it an invaluable tool for dissecting the roles of these kinases in cell signaling. Its demonstrated ability to modulate pathways intertwined with the Hippo cascade, such as Wnt, positions it as a key compound for investigating novel therapeutic strategies against cancers driven by YAP/TAZ hyperactivation.

Future research should focus on elucidating the direct interactions, if any, between CK1δ/ε and core Hippo pathway components. Investigating the efficacy of this compound in in vivo cancer models with defined Hippo pathway mutations or YAP/TAZ activation signatures will be crucial for translating these preclinical findings. Furthermore, exploring this compound in combination with other targeted therapies, such as direct TEAD inhibitors, could reveal synergistic effects and provide new avenues for treating resistant cancers.

References

- 1. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]

- 8. eubopen.org [eubopen.org]

- 9. researchgate.net [researchgate.net]

- 10. YAP/TAZ Activation as a Target for Treating Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Hippo pathway components by gene inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SHP1705 in Circadian Rhythm Research and Glioblastoma Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SHP1705, a novel small molecule activator of Cryptochrome 2 (CRY2), and its involvement in circadian rhythm research, with a specific focus on its potential as a therapeutic agent for glioblastoma (GBM). This document details the mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.

Introduction to SHP1705 and the Circadian Clock

The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and metabolic processes in mammals.[1] This internal clock is driven by a complex network of transcriptional-translational feedback loops. The core of this machinery involves the heterodimeric transcription factors CLOCK and BMAL1, which activate the transcription of their own repressors, the Period (PER) and Cryptochrome (CRY) proteins.[2][3] Disruptions in this finely tuned rhythm have been implicated in various pathologies, including cancer.[4]

Glioblastoma, the most aggressive primary brain tumor in adults, has been shown to hijack the circadian clock machinery to promote the survival and proliferation of glioblastoma stem cells (GSCs), which are thought to drive tumor growth and recurrence.[5][6] Specifically, studies have revealed that CRY2 levels are often suppressed in GBM tissue compared to non-tumor tissue.[7] This has led to the development of therapeutic strategies aimed at modulating the core clock components.

SHP1705 is a novel, orally bioavailable small molecule that has been identified as a potent and selective activator of CRY2.[7] By enhancing the repressive function of CRY2 on the CLOCK-BMAL1 complex, SHP1705 effectively disrupts the hijacked circadian machinery in GSCs, leading to impaired cancer cell survival and proliferation.[8] Notably, SHP1705 is the first circadian clock-targeting compound to have successfully completed a Phase 1 clinical trial, demonstrating a favorable safety profile in healthy volunteers.[7][9]

Mechanism of Action of SHP1705

SHP1705 functions by directly targeting and activating CRY2, a key component of the negative limb of the core circadian feedback loop.[7] In the canonical pathway, the CLOCK-BMAL1 heterodimer binds to E-box elements in the promoters of target genes, including PER and CRY, initiating their transcription.[2] The resulting PER and CRY proteins form a complex in the cytoplasm, which then translocates to the nucleus. This complex, through the action of CRY proteins, directly interacts with the CLOCK-BMAL1 heterodimer, inhibiting its transcriptional activity and thereby repressing its own expression.[10][11]

In glioblastoma stem cells, reduced CRY2 levels lead to a dampened repressive signal, allowing for uncontrolled CLOCK-BMAL1 activity that fuels cell proliferation and survival.[7] SHP1705 enhances the natural repressive function of the remaining CRY2 protein.[8] This increased CRY2 activity leads to a more robust inhibition of CLOCK-BMAL1, resulting in decreased transcription of downstream target genes essential for GSC viability, such as PER2.[7] This targeted disruption of the cancer cells' co-opted circadian clock leads to a reduction in GSC survival and proliferation, with minimal effects on healthy cells where the circadian machinery is not hijacked in the same manner.[5]

Quantitative Preclinical Data

The preclinical efficacy of SHP1705 has been evaluated in various in vitro and in vivo models of glioblastoma. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of SHP1705 in Glioblastoma Stem Cells (GSCs)

| Cell Line | TMZ Sensitivity | IC50 (µM) of SHP1705 | Notes |

| MGG 31 | Sensitive | ~2.5 | Showed the highest sensitivity among the tested GSC lines. |

| GSC 3565 | N/A | ~5.0 | |

| Various GSCs | Sensitive & Resistant | More efficacious than earlier CRY activators (KL001, SHP656, SHP1703) | Differentiated glioblastoma cells (DGCs) lost sensitivity to SHP1705. |

Data extracted from studies published in Neuro-Oncology. The IC50 values are approximate, based on graphical representations in the source material.[7][8]

Table 2: In Vivo Efficacy of SHP1705 in Glioblastoma Mouse Models

| GSC Line | Treatment | Key Findings |

| T387 | SHP1705 | Significantly prolonged survival time compared to vehicle control. |

| T3565 | SHP1705 | Significantly prolonged survival time compared to vehicle control and earlier CRY activator SHP656. |

| N/A | SHP1705 | Higher doses slowed tumor growth and extended survival. |

| N/A | SHP1705 + Radiation | Increased cancer cell mortality following radiation treatment. |

This table summarizes the qualitative outcomes of in vivo studies. Specific quantitative data on tumor volume reduction and median survival extension can be found in the primary literature.[5][7][9]

Phase 1 Clinical Trial Summary

SHP1705 is the first circadian clock-targeting compound to be evaluated in a Phase 1 clinical trial.[6]

Table 3: Overview of SHP1705 Phase 1 Clinical Trial

| Study Design | Participants | Dosing | Key Findings |

| Randomized, double-blind, placebo-controlled | 54 healthy volunteers | Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) | SHP1705 was found to be safe and well-tolerated. |

| Oral administration | The most frequently reported adverse events were minor and included headache and nausea. |

This summary is based on reports of the Phase 1 trial conducted by Synchronicity Pharma.[7][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of SHP1705.

Cell Viability Assay

-

Cell Plating: Seed glioblastoma stem cells (GSCs) in 96-well, black, clear, flat-bottom plates at a density of 1,000 cells per 100 µL of Neurobasal-A media per well.[7]

-

Compound Preparation: Dissolve SHP1705 in DMSO to create a 10 mM stock solution.[7]

-

Treatment: Add the desired concentrations of SHP1705 to the wells. Ensure the final DMSO concentration is less than or equal to 1%.[7]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for a period of 3 to 4 days.[7][8]

-

Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of SHP1705 and fitting the data to a dose-response curve.

Quantitative PCR (qPCR) for PER2 Expression

-

Cell Treatment: Plate GSCs and non-malignant neuronal cells and treat with various concentrations of SHP1705 (e.g., 1.25, 2.5, or 5 µM) or DMSO control for 24 hours.[7]

-

RNA Extraction: Isolate total RNA from the cells using a standard method, such as the TRIzol™ reagent, following the manufacturer's protocol.[12]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[12]

-

qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for the PER2 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.[12]

-

Data Analysis: Calculate the relative expression of PER2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the DMSO control.

In Vivo Glioblastoma Xenograft Model

-

Cell Preparation: Transduce GSCs with a constitutive luciferase reporter for in vivo imaging.

-

Intracranial Injection: Anesthetize 8-week-old immunodeficient mice (e.g., NSG mice) and intracranially inject 2 x 10^4 GSCs.[7]

-

Tumor Establishment: Allow tumors to establish for 7 days post-injection.[7]

-

Treatment Administration: Administer SHP1705 or vehicle control orally at specified doses and schedules.

-

Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (BLI) at regular intervals.

-

Survival Analysis: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data and analyze using Kaplan-Meier survival curves.[7]

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Signaling Pathways and Visualizations

The following diagrams illustrate the core circadian clock signaling pathway and the mechanism of action of SHP1705.

Core Circadian Clock Feedback Loop

Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.

SHP1705 Mechanism of Action in Glioblastoma

Caption: SHP1705 enhances CRY2-mediated inhibition of CLOCK:BMAL1 in glioblastoma stem cells.

References

- 1. diseases.jensenlab.org [diseases.jensenlab.org]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional architecture of the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. keck.usc.edu [keck.usc.edu]

- 6. New compound targets circadian clock machinery in cells to fight glioblastoma - ecancer [ecancer.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. trial.medpath.com [trial.medpath.com]

- 10. CRY Drives Cyclic CK2-Mediated BMAL1 Phosphorylation to Control the Mammalian Circadian Clock | PLOS Biology [journals.plos.org]

- 11. Dual modes of CLOCK:BMAL1 inhibition mediated by Cryptochrome and Period proteins in the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Foundational Research on MU1742 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on MU1742, a potent and selective chemical probe for Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The information compiled herein is intended to support further investigation into the therapeutic potential of targeting these kinases in oncology.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro and In Cellulo Potency of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | EC50 (nM) | Notes |

| CK1δ | In Vitro Kinase Assay | 6.1[1] | HEK 293 | 47[1] | High in vitro and in cellulo potency. |

| CK1ε | In Vitro Kinase Assay | 27.7[1] | HEK 293 | 220[1] | Potent inhibition observed. |

| CK1α1 | In Vitro Kinase Assay | 7.2[1] | HEK 293 | 3500[1] | High in vitro potency, but significantly weaker in cellulo engagement. |

| CK1α1L | In Vitro Kinase Assay | 520[1] | - | - | Moderate in vitro inhibition. |

Table 2: Cytotoxicity of this compound in Specific Cell Lines

| Cell Line | Cancer Type | Assay | Time Point | Result |

| JURKAT | T-cell leukemia | Alamar blue | 24 hours | No significant crude cytotoxic effect up to 10 µM[1] |

| HEK 293 | Embryonic Kidney | Alamar blue | 24 hours | No significant crude cytotoxic effect up to 10 µM[1] |

Note: There is a lack of publicly available, broad-panel screening data for the cytotoxicity and anti-proliferative effects of this compound across a diverse range of cancer cell lines.

Signaling Pathway Analysis: Wnt/β-catenin Pathway

This compound primarily exerts its effects on cancer cells through the modulation of the Wnt/β-catenin signaling pathway. CK1δ and CK1ε are key components of the β-catenin destruction complex. Inhibition of these kinases by this compound is expected to stabilize this complex, leading to the phosphorylation and subsequent degradation of β-catenin. This prevents its translocation to the nucleus and the transcription of Wnt target genes, which are often implicated in cancer cell proliferation and survival.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Protocols

Detailed methodologies for key experiments performed with this compound are provided below.

Alamar Blue Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., JURKAT, HEK 293)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Alamar Blue reagent

-

96-well microplates

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time point (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate for 1-4 hours, protected from light.

-

Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Western Blot for DVL3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of DVL3, a downstream target of CK1δ/ε.

Materials:

-

Cancer cell line expressing DVL3

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-DVL3 (specific for the CK1-mediated phosphorylation site, if available), anti-DVL3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Plate cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. A shift in the mobility of the DVL3 band indicates changes in its phosphorylation state.[2]

TOPFlash/FOPFlash Reporter Assay

Objective: To measure the effect of this compound on TCF/LEF-mediated transcription, a readout of Wnt/β-catenin signaling activity.

Materials:

-

HEK 293T cells (or other suitable cell line)

-

TOPFlash (containing TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids

-

A constitutively expressed Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Wnt3a conditioned medium or recombinant Wnt3a (as a pathway activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid.

-

After 24 hours, treat the cells with this compound at various concentrations in the presence or absence of Wnt3a.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and the dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the control-treated cells.

Trans-well Chemotaxis Assay

Objective: To assess the effect of this compound on the migration of cancer cells towards a chemoattractant.

Materials:

-

Leukemic cell line (or other migratory cancer cell line)[2]

-

Trans-well inserts (with appropriate pore size) and companion plates

-

Serum-free cell culture medium

-

Chemoattractant (e.g., CCL19 for leukemic cells)[2]

-

This compound

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Add serum-free medium containing the chemoattractant to the lower chamber of the trans-well plate.

-

Resuspend the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the trans-well insert.

-

Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Quantify the inhibition of migration as a percentage of the control.

Visualizations of Experimental Workflows

Caption: Workflow for the Alamar Blue cell viability assay.

Caption: General workflow for Western blot analysis.

Caption: Workflow for the TOPFlash/FOPFlash reporter assay.

References

Preliminary Efficacy of MU1742 in Neurodegenerative Disease Models: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data and scientific rationale supporting the investigation of MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), in the context of various neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for these debilitating conditions.

Executive Summary

This compound is a chemical probe characterized by its high selectivity and potency against CK1δ and CK1ε, coupled with a favorable pharmacokinetic profile for in vivo studies.[1] Deregulation of CK1 activity has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's disease (PD).[2][3] The therapeutic potential of targeting CK1δ/ε is underscored by the kinases' roles in critical pathological processes such as the hyperphosphorylation of tau and TDP-43 proteins, and the modulation of amyloid-β (Aβ) pathology. This guide summarizes the existing preliminary data from studies on selective CK1δ/ε inhibitors in relevant neurodegenerative models, providing a foundational framework for the continued investigation of this compound.

Introduction to this compound

This compound is a highly selective chemical probe for the protein kinases CK1δ and CK1ε.[2] It demonstrates excellent kinome-wide selectivity and high potency in both in vitro and cellular assays.[1] Furthermore, this compound possesses a suitable pharmacokinetic profile, making it a valuable tool for in vivo research.[1][2] A corresponding negative control compound, MU2027, is also available for rigorous experimental design.[2]

Pharmacokinetic Profile of this compound in Mice

A summary of the pharmacokinetic parameters of this compound following a single oral administration in mice is presented in Table 1. The data indicates good oral bioavailability and sustained plasma concentrations, supporting its use in preclinical animal models.[1]

| Parameter | Value |

| Dose | 20 mg/kg (oral) |

| Bioavailability (F%) | 57% |

| Formulation | Dihydrochloride salt |

| Vehicle | Aqueous solution |

| Table 1: Pharmacokinetic properties of this compound in mice.[1] |

Alzheimer's Disease (AD)

The overexpression of CK1δ and CK1ε has been observed in the brains of Alzheimer's disease patients, suggesting a role for these kinases in AD pathology.[4] Preclinical studies using the selective CK1δ/ε inhibitor PF-670462 in mouse models of AD have demonstrated promising therapeutic effects.

Preclinical Evidence in an APP-PS1 Mouse Model

In a study utilizing the APP-PS1 mouse model of Alzheimer's disease, the CK1δ/ε inhibitor PF-670462 was administered to assess its impact on cognitive-affective behavior and amyloid pathology.

| Endpoint | Treatment Group | Outcome |

| Cognitive-Affective Behavior | PF-670462 (10 mg/kg and 30 mg/kg) | Improved performance in cognitive and affective tasks. |

| Amyloid Burden | PF-670462 (dose-dependent) | Reduced overall Aβ signal and plaque size in the prefrontal cortex and hippocampus. |

| Table 2: Effects of CK1δ/ε inhibition in the APP-PS1 mouse model. |

-

Animal Model: 10-13 month old APP-PS1 transgenic mice and non-transgenic controls.

-

Drug Administration: PF-670462 administered at 10 mg/kg (CK1δ selective) or 30 mg/kg (CK1δ and CK1ε selective) via intraperitoneal injection.

-

Behavioral Assessments: A battery of tests assessing cognitive and affective functions.

-

Histopathological Analysis: Immunohistochemical staining for Aβ plaques in brain tissue (prefrontal cortex and hippocampus).

-

Biochemical Analysis: Measurement of Aβ levels.

Signaling Pathway in Alzheimer's Disease

CK1δ and CK1ε are implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), which leads to the production of Aβ peptides. Inhibition of CK1δ/ε may therefore mitigate both hallmark pathologies of AD.

Amyotrophic Lateral Sclerosis (ALS)

A primary pathological hallmark of ALS is the cytoplasmic accumulation and hyperphosphorylation of the TAR DNA-binding protein 43 (TDP-43). CK1δ has been identified as a key kinase responsible for this aberrant phosphorylation.

Preclinical Evidence in Murine Models of ALS

Studies utilizing CK1δ inhibitors in mouse models of ALS have demonstrated a reduction in TDP-43 phosphorylation and neurotoxicity, suggesting a potential therapeutic avenue.

| Endpoint | Treatment Group | Outcome |

| TDP-43 Phosphorylation | CK1δ inhibitor | Significant reduction in phosphorylated TDP-43 levels in the spinal cord. |

| Motor Neuron Survival | CK1δ inhibitor | Preservation of motor neurons in the anterior horn of the lumbar spinal cord. |

| Neuromuscular Performance | CK1δ silencing (shRNA) | Significant improvement in neuromuscular performance. |

| Table 3: Effects of CK1δ inhibition in ALS mouse models. |

-

Animal Model: Transgenic mice expressing mutant human TDP-43 (A315T).

-

Drug Administration: Intraperitoneal administration of a CK1δ inhibitor.

-

Biochemical Analysis: Western blot analysis of spinal cord lysates to quantify levels of phosphorylated and total TDP-43.

-

Histopathological Analysis: Immunohistochemical staining to assess motor neuron survival and glial reactivity in the spinal cord.

Signaling Pathway in ALS

CK1δ directly phosphorylates TDP-43, promoting its mislocalization to the cytoplasm and subsequent aggregation, which is a key toxic event in ALS. Inhibition of CK1δ is therefore hypothesized to prevent this pathological cascade.

References

- 1. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CK1δ/ε-mediated TDP-43 phosphorylation contributes to early motor neuron disease toxicity in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MU1742 Target Engagement and Validation in Cells

This guide provides a comprehensive overview of the chemical probe this compound, focusing on its target engagement and validation in cellular contexts. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key regulators of various cellular processes, most notably the Wnt signaling pathway.[1][2] This document details the quantitative characteristics of this compound, outlines experimental protocols for its validation, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and its corresponding negative control, MU2027.

Table 1: In Vitro Potency of this compound and MU2027 [1][3]

| Target | This compound IC50 (nM) | MU2027 IC50 (nM) |

| CK1δ | 6.1 | >10,000 |

| CK1ε | 27.7 | >10,000 |

| CK1α1 | 7.2 | >10,000 |

| CK1α1L | 520 | >10,000 |

| p38α | >10,000 | >10,000 |

Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay) [3]

| Target | This compound EC50 (nM) |

| CK1δ | 47 |

| CK1ε | 220 |

| CK1α1 | 3500 |

Mandatory Visualizations

Signaling Pathway

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Workflow

Caption: Experimental workflow for the validation of this compound.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro potency (IC50) of this compound against CK1δ and CK1ε.

Materials:

-

Recombinant human CK1δ and CK1ε enzymes

-

α-casein substrate

-

ATP

-

This compound and MU2027 (in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound and MU2027 in kinase buffer.

-

In a 384-well plate, add 1 µL of the compound dilutions.

-

Add 2 µL of a solution containing the kinase (e.g., 7 nM GST-CK1δ or 70 nM 6xHis-CK1ε) in kinase buffer to each well.[4]

-

To initiate the reaction, add 2 µL of a substrate/ATP mix (e.g., 10 µM α-casein and 10 µM ATP) to each well.[1][4]

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

NanoBRET™ Target Engagement Assay

This protocol measures the binding of this compound to CK1δ and CK1ε in live HEK293 cells.[3]

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-CK1δ and NanoLuc®-CK1ε fusions

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ tracer for CK1

-

This compound and MU2027 (in DMSO)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

384-well white plates

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmids and plate them in a 384-well plate. Culture for 18-24 hours.[5]

-

Prepare serial dilutions of this compound and MU2027 in Opti-MEM.

-

Add the compounds to the cells.

-

Add the NanoBRET™ tracer at its predetermined optimal concentration to all wells.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[5]

-